3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule with several functional groups. It contains a benzamide moiety, a thiazole ring, an oxadiazole ring, and several methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide moiety would likely contribute to the planarity of the molecule, while the thiazole and oxadiazole rings could potentially introduce some degree of non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the thiazole and oxadiazole rings might be susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Safety and Hazards
As with any chemical compound, handling “3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a protein that assists in protein folding and maintains the stability of several proteins required for cell survival .
Biochemical Pathways
The compound affects multiple biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it destabilizes several client proteins, leading to their degradation and ultimately cell death .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division, degradation of proteins essential for cell survival, and ultimately cell death . These effects make the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy might be reduced in hypoxic tumor environments due to decreased drug penetration
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S2/c1-12-5-6-14-17(7-12)36-22(25-14)26-18(29)11-35-23-28-27-19(34-23)10-24-21(30)13-8-15(31-2)20(33-4)16(9-13)32-3/h5-9H,10-11H2,1-4H3,(H,24,30)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHZHJHPBHSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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